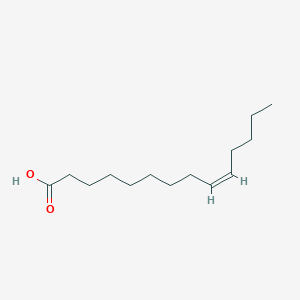

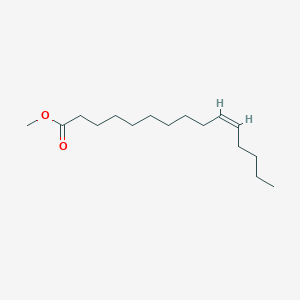

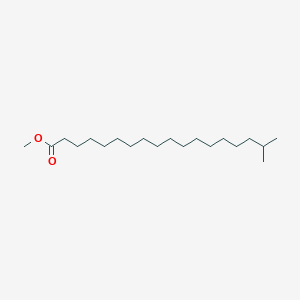

Methyl 17-methyloctadecanoate

Descripción general

Descripción

Methyl 17-methyloctadecanoate is a methyl ester derivative of a fatty acid, which is a subject of interest due to its potential biological activities and applications. The compound is related to various synthesized fatty acid methyl esters that have been studied for their chemical and physical properties, as well as their synthesis methods.

Synthesis Analysis

The synthesis of related fatty acid esters has been reported in several studies. For instance, the first total synthesis of a marine cyclopropane fatty acid, specifically the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid, was achieved in 8 steps with a 9.1% overall yield starting from 1-bromo-12-methyltridecane . Another related synthesis involved the preparation of deuterated methyl oleates from deuterated octylbromides, which included chain extension and semihydrogenation steps, yielding approximately 17% .

Molecular Structure Analysis

The molecular structure of fatty acid esters can be elucidated using various spectroscopic techniques. Carbon-13 NMR spectroscopy has been utilized to determine the chemical shifts of isomeric methyl hydroxyoctadecanoates and their acetate derivatives, with deuterium isotope effects aiding in unambiguous assignments . Infrared reflection-absorption spectroscopy (IRRAS) has also been employed to study the molecular arrangement of methyl 17,18-dihydroxyoctadecanoate at the air-water interface, revealing significant shifts in the absorption bands upon monolayer compression .

Chemical Reactions Analysis

The chemical reactivity of fatty acid esters can be explored through their involvement in various reactions. For example, the synthesis of hydroxyoctadecadienoic acid isomers from methyl linoleate using selenium dioxide as a catalyst demonstrates the potential for chemical modification of fatty acid esters . Additionally, the cytotoxic activity of synthesized cyclopropane fatty acid esters against Leishmania donovani promastigotes indicates that chemical modifications can impart biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fatty acid esters are influenced by their molecular structure. The synthesis and characterization of isoprenoid acids and their methyl esters, including their IR, NMR, and mass spectra, as well as chromatographic mobilities and optical rotations, provide insights into their physical properties . The surface pressure-area isotherms and IRRAS studies of methyl dihydroxyoctadecanoates at the air-water interface reveal information about their surface activity and molecular orientation .

Aplicaciones Científicas De Investigación

1. Nuclear Magnetic Resonance Spectroscopy

Methyl 17-methyloctadecanoate and similar compounds have been studied extensively in the context of nuclear magnetic resonance (NMR) spectroscopy. For instance, Tulloch (1978) explored the Carbon-13 NMR spectra of various isomeric methyl hydroxyoctadecanoates, including those with similar structures to this compound, providing detailed insights into their chemical shifts and the effects of deuterium isotope on these compounds (Tulloch, 1978).

2. Enzymatic Synthesis Studies

In the enzymatic synthesis realm, Zalkin, Law, and Goldfine (1963) investigated the synthesis of cyclopropane fatty acids, which are structurally related to this compound, catalyzed by bacterial extracts. Their research contributes to understanding the biochemical pathways involving similar fatty acids (Zalkin, Law, & Goldfine, 1963).

3. Application in Material Science

Recent studies have also highlighted the use of compounds like this compound in material science. For instance, Peterson et al. (2022) discussed the role of similar compounds in nuclear magnetic resonance studies involving oxygen-17, highlighting their application in molecular biology and material science (Peterson, Burt, Yuan, & Harper, 2022).

4. Epigenetic Studies

The compound has relevance in epigenetic studies as well. Turecki and Meaney (2016) explored the DNA methylation of the glucocorticoid receptor gene, involving a neuron-specific exon 17 promoter. This kind of research provides valuable insights into how similar compounds might play a role in gene expression and behavior through epigenetic mechanisms (Turecki & Meaney, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 17-methyloctadecanoate is a type of branched-chain saturated fatty acid

Mode of Action

The exact mode of action of this compound is not well-documented. As a fatty acid, it may be involved in various biological processes, including energy production, cell membrane structure, and signaling pathways. It may also influence gene expression by modulating the activity of transcription factors .

Biochemical Pathways

This compound, being a fatty acid, is likely to be involved in fatty acid metabolism. This includes beta-oxidation, a process where fatty acids are broken down to generate acetyl-CoA, which is then used in the citric acid cycle for energy production .

Pharmacokinetics

As a fatty acid, it is likely absorbed in the intestines, distributed via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

As a fatty acid, it may play a role in energy production, cell membrane integrity, and signal transduction .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 28°C .

Análisis Bioquímico

Biochemical Properties

Methyl 17-methyloctadecanoate plays a role in biochemical reactions primarily as a substrate or intermediate in lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds, releasing 17-methyloctadecanoic acid. This interaction is crucial for the compound’s incorporation into metabolic pathways involving fatty acids. Additionally, this compound may interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating lipid metabolism, which is essential for maintaining cellular energy balance and membrane integrity. The compound may impact cell signaling pathways, particularly those related to lipid signaling, by altering the availability of fatty acid derivatives that act as signaling molecules. Furthermore, this compound can affect gene expression by regulating the transcription of genes involved in lipid metabolism and transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate or inhibit enzymes involved in lipid metabolism, such as lipases and esterases. This binding interaction can lead to changes in enzyme activity, influencing the breakdown and synthesis of lipids. Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of genes involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can significantly impact lipid metabolism, leading to changes in lipid levels and distribution within tissues. High doses of this compound may also cause toxic or adverse effects, such as disruptions in cellular homeostasis and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It can be hydrolyzed by lipases and esterases to release 17-methyloctadecanoic acid, which can then be incorporated into various lipid molecules such as triglycerides and phospholipids. The compound may also influence metabolic flux by altering the availability of fatty acid derivatives that serve as substrates for other metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its localization and activity within cells, influencing its overall impact on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can affect its activity and function, particularly in terms of lipid metabolism and energy production .

Propiedades

IUPAC Name |

methyl 17-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASZVQKLIMRPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339161 | |

| Record name | Methyl 17-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55124-97-5 | |

| Record name | Methyl 17-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)